molecular formula C24H33N3O B2354547 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)pivalamide CAS No. 946244-21-9

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)pivalamide

Cat. No.: B2354547
CAS No.: 946244-21-9
M. Wt: 379.548
InChI Key: VNSLFONONWXYIM-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)pivalamide is a complex organic compound that has piqued the interest of researchers due to its multifaceted applications in fields ranging from pharmacology to industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)pivalamide typically involves a multi-step process:

  • Formation of the 3,4-dihydroisoquinoline ring: : Starting with an aromatic precursor, the isoquinoline structure is constructed through a sequence of cyclization reactions.

  • Attachment of the dimethylamino group:

  • Amidation: : The final step usually entails the amidation of the intermediate with pivaloyl chloride in the presence of a suitable base to yield the target compound.

Industrial Production Methods

Scaling up this synthesis for industrial purposes requires optimizing reaction conditions to maximize yield and purity. Techniques such as high-pressure reactors and continuous flow systems may be employed to enhance reaction efficiency and control.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)pivalamide can undergo several types of chemical reactions, including:

  • Oxidation: : This compound can be oxidized under mild conditions to introduce additional functional groups.

  • Reduction: : Reductive amination reactions can modify the compound's structure, potentially altering its biological activity.

  • Substitution: : Both electrophilic and nucleophilic substitutions can occur, particularly at the dimethylamino group.

Common Reagents and Conditions

Typical reagents used in these reactions include:

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing agents: : Sodium borohydride, lithium aluminium hydride.

  • Substitution reagents: : Halogenating agents, strong bases.

Major Products Formed

The products of these reactions depend on the specific conditions but can include various functionalized isoquinolines and amides with potentially enhanced or altered activities.

Scientific Research Applications

Chemistry

In organic chemistry, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)pivalamide serves as a building block for the synthesis of more complex molecules, aiding in the exploration of new chemical spaces.

Biology

The compound's biological activities are of significant interest. It has shown potential as a modulator of certain biological pathways, making it a candidate for drug development and biological research.

Medicine

In pharmacology, this compound is being investigated for its potential therapeutic effects, particularly in the modulation of neurological and psychological conditions due to its interaction with the nervous system.

Industry

This compound is also used in the development of new materials and catalysts, contributing to advancements in industrial chemistry and materials science.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)pivalamide involves interaction with specific molecular targets, such as receptors in the nervous system. These interactions can modulate various signaling pathways, resulting in the compound's observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Compounds structurally related to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)pivalamide include:

  • N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethyl)pivalamide: : Lacking the dimethylamino group, which may alter its reactivity and biological activity.

  • N-(2-(isoquinolin-2-yl)-2-(4-(dimethylamino)phenyl)ethyl)pivalamide: : Featuring a fully unsaturated isoquinoline ring, which may result in different reactivity and stability.

Highlighting Uniqueness

What sets this compound apart is the presence of both the 3,4-dihydroisoquinoline moiety and the dimethylamino group, giving it unique properties in terms of reactivity, stability, and biological activity compared to its analogs.

There you go—a comprehensive overview of this compound. Quite a mouthful, but also a fascinating compound!

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O/c1-24(2,3)23(28)25-16-22(19-10-12-21(13-11-19)26(4)5)27-15-14-18-8-6-7-9-20(18)17-27/h6-13,22H,14-17H2,1-5H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSLFONONWXYIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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